Array ( [bid] => 6853442 ) Buy 1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-(3-fluoropyridin-4-yl)urea

1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-(3-fluoropyridin-4-yl)urea

Catalog No.
S7140037
CAS No.
M.F
C15H18FN5O2
M. Wt
319.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-...

Product Name

1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-(3-fluoropyridin-4-yl)urea

IUPAC Name

1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-(3-fluoropyridin-4-yl)urea

Molecular Formula

C15H18FN5O2

Molecular Weight

319.33 g/mol

InChI

InChI=1S/C15H18FN5O2/c1-2-21-7-6-18-14(21)13-12(4-8-23-13)20-15(22)19-11-3-5-17-9-10(11)16/h3,5-7,9,12-13H,2,4,8H2,1H3,(H2,17,19,20,22)/t12-,13-/m0/s1

InChI Key

FTRISPNSHWMUQX-STQMWFEESA-N

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)NC(=O)NC3=C(C=NC=C3)F

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCO2)NC(=O)NC3=C(C=NC=C3)F
1-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-(3-fluoropyridin-4-yl)urea, also known as TAK-659, is a selective inhibitor of spleen tyrosine kinase. It is an orally active agent and has been shown to have therapeutic potential in various diseases such as rheumatoid arthritis, lymphoma, and other cancers. TAK-659 is currently in clinical trials for the treatment of relapsed or refractory lymphoma and other malignancies.
TAK-659 has a molecular weight of 440.5 g/mol and a chemical formula of C18H21FN6O2. It is a white to off-white crystalline powder with a melting point of 119-121°C and a solubility of 9.5 mg/mL in dimethyl sulfoxide. Its chemical structure is characterized by a central urea group attached to a pyridine and an oxolane ring system.
The synthesis of TAK-659 involves several steps, which are described in detail in a patent application by Takeda Pharmaceutical Company Limited. The key steps include the preparation of the oxolane and the imidazole moiety, followed by the coupling reaction to produce the final product. The purity and identity of the synthesized compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Several analytical methods have been developed to determine the purity and identity of TAK-659 in different matrices. These methods include reverse-phase high-performance liquid chromatography, ultra-high-performance liquid chromatography-tandem mass spectrometry, and inductively coupled plasma-mass spectrometry. These methods have been used in pharmacokinetic and pharmacodynamic studies to characterize the compound's behavior in vivo.
TAK-659 has been shown to have potent and selective inhibitory activity against spleen tyrosine kinase. This tyrosine kinase is involved in various signal transduction pathways in immune cells and has been implicated in the pathogenesis of autoimmune and inflammatory diseases as well as some cancers. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of lymphoma and leukemia cells and improving the survival rate in mouse models.
In preclinical studies, TAK-659 has been well-tolerated with no significant toxicity noted in animal models. In a phase I clinical trial, TAK-659 was found to be safe and well-tolerated in patients with relapsed or refractory lymphoma. However, further studies are needed to evaluate the potential toxicity and safety concerns in different patient populations and for long-term treatment.
TAK-659 has potential therapeutic applications in various diseases such as rheumatoid arthritis, B-cell malignancies, and solid tumors. It has been studied in preclinical models for the treatment of lymphoma, leukemia, and autoimmune disorders. In clinical trials, TAK-659 is being evaluated for its efficacy in patients with lymphoma, leukemia, and other malignancies.
TAK-659 is currently in clinical trials for the treatment of relapsed or refractory lymphoma and other malignancies. A phase I clinical trial demonstrated the safety and tolerability of TAK-659 in patients with lymphoma. Further studies are underway to evaluate the efficacy and safety of TAK-659 in different patient populations and for long-term treatment.
The potential applications of TAK-659 extend beyond the treatment of cancer and autoimmune diseases. Its selectivity and potency as a spleen tyrosine kinase inhibitor make it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and other autoimmune diseases. TAK-659 may also have applications in the treatment of infectious diseases, as spleen tyrosine kinase plays a role in the immune response to viral and bacterial infections.
One limitation of TAK-659 is the potential for the development of resistance in patients with prolonged treatment. Further studies are needed to evaluate the potential resistance mechanisms and to design strategies to overcome them. The long-term safety and efficacy of TAK-659 in different patient populations need to be evaluated in clinical trials.
Several future directions for the research and development of TAK-659 can be proposed. These include:
- Investigating the optimal dosing regimen and treatment duration of TAK-659 in different patient populations.
- Evaluating the efficacy of TAK-659 in combination with other therapies, such as chemotherapy, radiotherapy, or other targeted agents.
- Exploring the potential applications of TAK-659 in the treatment of infectious diseases and other inflammatory disorders.
- Identifying potential biomarkers for patient selection and monitoring of treatment response.
- Investigating the potential resistance mechanisms and developing strategies to overcome them.
- Evaluating the long-term safety and efficacy of TAK-659 in large patient populations.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

319.14445300 g/mol

Monoisotopic Mass

319.14445300 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

Explore Compound Types